11-(difluoromethyl)-13-(1-ethyl-5-methylpyrazol-4-yl)-4-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Overview
Description
The compound 7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a pyrazolyl group, and a thienyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrazolyl and thienyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties for the development of new materials and products.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 7-(difluoromethyl)-9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(5-methyl-2-thienyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its combination of these structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
11-(difluoromethyl)-13-(1-ethyl-5-methylpyrazol-4-yl)-4-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS2/c1-4-28-10(3)12(8-24-28)11-7-13(18(22)23)25-21-15(11)16-17(31-21)20(29)27-19(26-16)14-6-5-9(2)30-14/h5-8,18-19,26H,4H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJIPGGWSEIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(N4)C5=CC=C(S5)C)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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